3-(1H-Indol-4-yloxy)-1,2-propanediol

Description

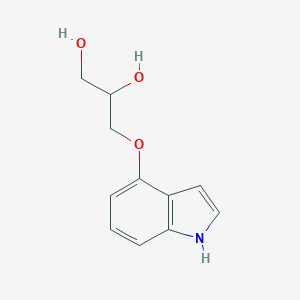

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-4-yloxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTVUHCYCHOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342716 | |

| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61212-32-6 | |

| Record name | 3-(1H-Indol-4-yloxy)-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61212-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3YN53L5LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This compound, recognized in the pharmaceutical industry as Pindolol Impurity D, is a critical molecule for researchers, scientists, and drug development professionals involved in the quality control and analysis of the beta-blocker Pindolol. This document delineates the physicochemical characteristics, spectroscopic profile, and a detailed, field-proven synthetic protocol for this important indole derivative. Furthermore, it offers insights into its relevance within the broader context of pharmaceutical development, emphasizing the importance of impurity profiling for drug safety and efficacy.

Introduction: The Significance of 3-(1H-Indol-4-yloxy)-1,2-propanediol in Pharmaceutical Science

3-(1H-Indol-4-yloxy)-1,2-propanediol, while not a primary therapeutic agent itself, holds considerable importance as a known impurity and potential metabolite of Pindolol.[1][2][3] Pindolol is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity, prescribed for the management of hypertension and angina pectoris.[4] The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Therefore, a thorough understanding of the chemical properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol is essential for the development of robust analytical methods for its detection and quantification in Pindolol formulations.

This guide is designed to serve as a detailed technical resource for professionals in the pharmaceutical sciences. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's behavior and the rationale behind the methodologies for its synthesis and analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol is paramount for its handling, analysis, and the development of stable pharmaceutical preparations.

| Property | Value | Source |

| IUPAC Name | 3-(1H-indol-4-yloxy)propane-1,2-diol | [5] |

| Synonyms | (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol, Pindolol Impurity D [EP] | [1][2][5] |

| CAS Number | 61212-32-6 | [5] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2][5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Monoisotopic Mass | 207.08954328 Da | [5] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Slightly soluble in methanol, practically insoluble in water. | [6] (by analogy with Pindolol) |

| Predicted XlogP | 0.7 | [5] |

Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

The synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol is conceptually straightforward, typically proceeding via the etherification of 4-hydroxyindole. The following protocol is a robust and well-established method derived from analogous syntheses of related Pindolol impurities and other indole ethers.[7][8] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and potential pitfalls.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages: the preparation of the key intermediate, 4-hydroxyindole, and its subsequent reaction to form the target diol.

Caption: Synthetic workflow for 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Detailed Experimental Protocol

Part A: Synthesis of 4-Hydroxyindole via Modified Bischler-Möhlau Reaction [9][10]

-

Rationale: The Bischler-Möhlau reaction provides a direct route to the indole core. The use of a lower temperature than traditionally employed minimizes tar formation and improves yields.

-

Procedure:

-

To a round-bottom flask, add m-aminophenol (3 equivalents) and benzoin (1 equivalent).

-

Add hydrochloric acid (10M, catalytic amount) to the mixture.

-

Heat the reaction mixture to 135°C for 30-45 minutes. The progress of the reaction can be monitored by the distillation of water.

-

Cool the reaction mixture and treat with 15% hydrochloric acid.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product containing a mixture of 4- and 6-hydroxyindoles by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane:hexane) to isolate the 4-hydroxyindole isomer.

-

Part B: Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

-

Rationale: A Williamson ether synthesis is employed to couple the 4-hydroxyindole with a three-carbon diol synthon. The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of the 4-hydroxyindole, forming a nucleophilic phenoxide ion.

-

Procedure:

-

Dissolve 4-hydroxyindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), and stir the mixture at room temperature for 30 minutes to form the sodium or potassium salt of 4-hydroxyindole.

-

To this mixture, add 3-chloro-1,2-propanediol (1.2 equivalents) or epichlorohydrin followed by aqueous workup.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-Indol-4-yloxy)-1,2-propanediol as a solid.

-

Spectroscopic Characterization

The structural elucidation of 3-(1H-Indol-4-yloxy)-1,2-propanediol relies on a combination of spectroscopic techniques. The following data are representative of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the title compound.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.9 | br s | 1H | Indole N-H |

| ~7.1-7.3 | m | 3H | Aromatic C-H (indole ring) |

| ~6.3-6.5 | m | 2H | Aromatic C-H (indole ring) |

| ~4.9 | d | 1H | -CH(OH)- |

| ~4.7 | t | 1H | -CH₂(OH) |

| ~4.0-4.2 | m | 2H | -O-CH₂- |

| ~3.8-3.9 | m | 1H | -CH(OH)- |

| ~3.5 | m | 2H | -CH₂(OH) |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-O (aromatic) |

| ~138 | Quaternary C (indole) |

| ~125 | Quaternary C (indole) |

| ~122 | Aromatic CH (indole) |

| ~105-115 | Aromatic CH (indole) |

| ~100 | Aromatic CH (indole) |

| ~70 | -CH(OH)- |

| ~68 | -O-CH₂- |

| ~63 | -CH₂(OH) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H and N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching |

| ~1620, 1580, 1470 | C=C stretching (aromatic) |

| ~1250-1200 | Aryl-O-C stretching (ether) |

| ~1100-1000 | C-O stretching (alcohols) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: m/z 208.0968

-

Key Fragmentation Ions: The mass spectrum is expected to show fragments corresponding to the loss of water, the propanediol side chain, and cleavage of the ether linkage.[5]

Chemical Reactivity and Stability

3-(1H-Indol-4-yloxy)-1,2-propanediol possesses several reactive functional groups that dictate its chemical behavior and stability profile.

-

Indole Nucleus: The indole ring system is susceptible to electrophilic substitution, primarily at the C3 position. It can also be oxidized under harsh conditions.

-

Diol Moiety: The vicinal diol is prone to oxidation, which can lead to cleavage of the carbon-carbon bond. It can also undergo esterification or etherification reactions at the hydroxyl groups.

-

Ether Linkage: The aryl ether bond is generally stable but can be cleaved under strongly acidic or reducing conditions.

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). However, it may be susceptible to degradation upon exposure to strong oxidizing agents, high temperatures, and extreme pH conditions.

Biological Context and Significance

As Pindolol Impurity D, the primary biological relevance of 3-(1H-Indol-4-yloxy)-1,2-propanediol is in the context of pharmaceutical quality and safety.[1][2][3] While specific pharmacological studies on this compound are not widely published, its structural similarity to Pindolol suggests the potential for interaction with beta-adrenergic and serotonin receptors.[4] Therefore, its presence in Pindolol formulations must be strictly controlled to ensure that it does not contribute to off-target effects or alter the therapeutic efficacy of the drug.

The characterization and synthesis of this impurity are crucial for:

-

Analytical Method Development: Providing a reference standard for the development and validation of chromatographic methods (e.g., HPLC, UPLC) to detect and quantify this impurity in Pindolol drug substance and product.

-

Forced Degradation Studies: Understanding the degradation pathways of Pindolol under various stress conditions (e.g., acid, base, oxidation, heat, light) to establish the stability-indicating nature of analytical methods.

-

Toxicological Assessment: Enabling the preparation of sufficient quantities of the pure impurity for toxicological studies to assess its safety profile.

Conclusion

3-(1H-Indol-4-yloxy)-1,2-propanediol is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its designation as a process-related impurity of the beta-blocker Pindolol. This technical guide has provided a comprehensive overview of its chemical properties, including a detailed synthetic protocol and expected spectroscopic data. The information presented herein is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to effectively synthesize, characterize, and control this important compound, thereby contributing to the development of safer and more effective medicines. The logical framework and detailed methodologies provided serve as a valuable resource for both routine quality control and advanced research applications.

References

-

Veeprho. (n.d.). Pindolol Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Pindolol / Official Monographs for Part I. Retrieved from [Link]

- Google Patents. (n.d.). CN107445882A - A kind of preparation method of pindolol medicine.

-

PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

- Bednarski, M., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. European Journal of Medicinal Chemistry, 44(2), 809-17.

-

PubChem. (n.d.). Pindolol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Pindolol Nitroso Impurity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Veeprho. (n.d.). Pindolol EP Impurity D. Retrieved from [Link]

- Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).

-

Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from [Link]

- Lee, S., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8059.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

- Shinde, S. S., et al. (2018). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmaceutical Research, 7(18), 656-665.

-

ResearchGate. (n.d.). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

-

PubMed. (n.d.). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1h-indol-4-yloxy)propane-1,2-diol. Retrieved from [Link]

- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.

-

PubChem. (n.d.). (2S)-3-(1H-indol-4-yloxy)propane-1,2-diol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Propanediol. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Standardization of a Reference Standard for the Propranolol Impurity (RS)-3-(Naphthalen-1-yloxy)Propane-1,2-diol (Impurity A) for Quality Control of Pharmaceuticals. Retrieved from [Link]

-

OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pindolol Nitroso Impurity | SynZeal [synzeal.com]

- 4. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1H-indol-4-yloxy)propane-1,2-diol | C11H13NO3 | CID 583972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol: Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is a key chemical entity closely associated with the pharmaceutical agent Pindolol. Primarily recognized as a synthetic precursor and a known impurity in the manufacturing of Pindolol, this diol derivative of 4-hydroxyindole holds significant importance for process chemists and quality control scientists in the pharmaceutical industry. A thorough understanding of its structure, synthesis, and physicochemical properties is paramount for the development of robust and compliant manufacturing processes for Pindolol. This technical guide provides a comprehensive overview of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, detailing its chemical structure, a validated synthetic protocol, and its role in the broader context of drug development.

Introduction: The Significance of a Pindolol Precursor

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, also known as Pindolol Impurity D, is an organic molecule that plays a critical role in the synthesis of Pindolol, a non-selective beta-adrenergic antagonist.[1] Pindolol is utilized in the management of hypertension and has been investigated for its potential as an adjunctive therapy in the treatment of depression due to its 5-HT1A receptor antagonist activity.[2][3] The presence and quantity of impurities in a final active pharmaceutical ingredient (API) are strictly regulated by international bodies such as the FDA and EMA to ensure the safety and efficacy of the drug product.[1] Therefore, a detailed understanding of the formation and characteristics of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is essential for any professional involved in the synthesis or quality assurance of Pindolol.

This guide will delve into the structural attributes of this compound, provide a detailed, replicable synthetic methodology, and discuss its relationship with Pindolol, thereby offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is characterized by an indole ring system linked through an ether bond at the 4-position to a 1,2-propanediol moiety. The "(2RS)" designation indicates a racemic mixture of both the (R) and (S) enantiomers at the second carbon of the propanediol chain.

Structural Representation

The chemical structure of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is depicted below:

Figure 2: Synthetic pathway for (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar aryl glycidyl ethers and their subsequent hydrolysis. [4] Materials:

-

4-Hydroxyindole

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyindole (1 equivalent) in deionized water.

-

Base Addition: To the stirring solution, add sodium hydroxide (2.7 equivalents) and stir until fully dissolved.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin (4.5 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

-

Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure.

Relationship to Pindolol and Pharmacological Context

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol serves as a direct precursor in the synthesis of Pindolol. The subsequent step involves the reaction of the diol with isopropylamine, which opens the epoxide ring (formed in situ or in a separate step from the diol) to introduce the isopropylamino group, yielding Pindolol.

Figure 3: Conversion of the diol to Pindolol.

As an impurity, the presence of unreacted (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol in the final Pindolol API must be carefully controlled. While specific pharmacological or toxicological data for this diol is not extensively available in the public domain, it is a standard practice in pharmaceutical development to assume that impurities may have their own biological activity or toxicity. The structural similarity to Pindolol, particularly the indol-4-yloxy moiety, suggests that it could potentially interact with the same biological targets, albeit likely with different affinity and efficacy. Therefore, its levels are strictly monitored to ensure the safety and consistent therapeutic effect of Pindolol.

Conclusion

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is a molecule of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate and potential impurity in the synthesis of Pindolol. A comprehensive understanding of its chemical properties and a robust synthetic protocol are crucial for the efficient and compliant manufacturing of this important antihypertensive drug. This guide has provided a detailed overview of the structure, synthesis, and significance of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, offering a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

-

Synthesis and crystal structure of ( S )-pindolol | Request PDF - ResearchGate. Available at: [Link]

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. Available at: [Link]

-

3-(1H-indol-4-yloxy)propane-1,2-diol | C11H13NO3 | CID 583972 - PubChem. Available at: [Link]

-

Pindolol Impurities and Related Compound - Veeprho. Available at: [Link]

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. Available at: [Link]

-

Pindolol | C14H20N2O2 | CID 4828 - PubChem. Available at: [Link]

-

Pindolol - Wikipedia. Available at: [Link]

-

Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed. Available at: [Link]

Sources

3-(1H-Indol-4-yloxy)-1,2-propanediol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-Indol-4-yloxy)-1,2-propanediol Derivatives as Adrenergic Receptor Antagonists

Introduction

The 3-(1H-Indol-4-yloxy)-1,2-propanediol scaffold represents a cornerstone in the rational design of advanced cardiovascular therapeutics. While not an active pharmacological agent in its own right, this core structure is the foundation for a class of third-generation β-adrenergic receptor antagonists (beta-blockers) that exhibit a multi-faceted mechanism of action. Adrenergic receptors, specifically the α and β subtypes, are integral components of the sympathetic nervous system, regulating a vast array of physiological processes, most notably cardiovascular function.[1][2] This guide provides a detailed technical exploration of the mechanism of action for pharmacologically active derivatives of this indole scaffold. We will dissect how these compounds interact with specific molecular targets, the ensuing downstream signaling cascades, and the experimental methodologies used to validate these interactions. The primary focus will be on their defining characteristic: a dual antagonism of both β1- and α1-adrenergic receptors, which confers significant therapeutic advantages in treating conditions like hypertension and cardiac arrhythmias.[3]

Part 1: The Molecular Core and Structure-Activity Relationship (SAR)

The therapeutic activity of this class of compounds is intrinsically linked to its chemical architecture. The 3-(1H-Indol-4-yloxy)-1,2-propanediol structure belongs to the aryloxypropanolamine class, a well-established pharmacophore for beta-blockade.[4] The potency, selectivity, and overall pharmacological profile of the active drugs are dictated by the interplay of its three key structural components.

-

The 1H-Indole Moiety : The aromatic indole ring system serves as the primary anchor, providing the necessary lipophilicity and structural conformation to engage with the adrenergic receptor's binding pocket. The 4-yloxy linkage is a critical determinant of receptor affinity. The indole nucleus itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, underscoring its favorable interaction with biological targets.[5][6]

-

The Oxymethylene Bridge (-O-CH2-) : This ether linkage, connecting the indole ring to the propanolamine side chain, was a pivotal discovery in the development of beta-blockers, leading to compounds with significantly higher potency than their arylethanolamine predecessors.[4]

-

The Propanolamine Side Chain : This is the most critical functional component for adrenergic antagonism. The hydroxyl (-OH) group on the second carbon and a secondary amine group on the first carbon are essential for high-affinity binding to the receptor, primarily through hydrogen bond formation.[4] The specific substituent attached to the amine nitrogen is a key modulator of β1/β2 selectivity and overall potency. For the compounds discussed herein, this is typically a larger substituted ethylamine group, which also contributes to the α1-blocking activity.[3][7]

Caption: Inhibition of the β1-adrenergic signaling cascade.

Part 3: Ancillary Mechanism - α1-Adrenergic Receptor Antagonism

A defining feature that elevates these compounds to the "third generation" of beta-blockers is their additional ability to block α1-adrenergic receptors. [3]These receptors are located predominantly on vascular smooth muscle cells and mediate vasoconstriction.

The Native α1 Signaling Cascade: Stimulation of α1-receptors by norepinephrine activates a Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction, which increases peripheral resistance and blood pressure.

Vasodilatory Effect of Indole Derivatives: By also acting as antagonists at the α1-receptor, these compounds prevent norepinephrine-mediated vasoconstriction. [3]This blockade results in vasodilation, or the relaxation of blood vessels, which lowers total peripheral resistance. This ancillary mechanism provides a powerful, complementary antihypertensive effect to the β1-blockade. The combined action reduces blood pressure more effectively and mitigates some side effects associated with older non-selective beta-blockers, such as increased peripheral resistance.

Caption: Inhibition of the α1-adrenergic vasoconstriction pathway.

Part 4: Experimental Validation & Protocols

The dual-receptor antagonism of these compounds is not theoretical; it is established through rigorous, well-defined experimental protocols. The causality behind these experimental choices is to first establish direct molecular interaction (binding affinity) and then confirm the functional physiological consequence of that interaction (in vivo effects).

Caption: A typical workflow for validating the mechanism of action.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To quantify the binding affinity of the test compounds for α1- and β1-adrenergic receptors, thereby confirming direct interaction with the molecular targets. [7][8] Methodology:

-

Membrane Preparation: Tissues rich in the target receptors (e.g., rat cerebral cortex for α1, rat heart ventricles for β1) are homogenized and centrifuged to isolate crude membrane fractions. Protein concentration is determined via a Bradford or BCA assay.

-

Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]CGP-12177 for β1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound. The filters are then washed to remove non-specific binding.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities (Ki, nM)

| Compound | α1-Adrenoceptor | β1-Adrenoceptor | β1/α1 Selectivity |

| Reference Drug (Carvedilol) | 1.1 | 4.8 | 4.4 |

| (RS)-Compound A [3] | 15.0 | 5.2 | 0.35 |

| (S)-Compound A | 12.0 | 2.9 | 0.24 |

| (R)-Compound A | 45.0 | 28.0 | 0.62 |

Note: Data are representative examples based on published literature for analogous compounds. Lower Ki values indicate higher binding affinity.

Protocol 2: In Vivo Cardiovascular Assessment in Normotensive Rats

Objective: To evaluate the functional consequences of receptor antagonism by measuring the compound's effect on blood pressure and heart rate in a living system. [3] Methodology:

-

Animal Preparation: Normotensive Wistar rats are anesthetized (e.g., with pentobarbital). The trachea is cannulated to ensure a clear airway.

-

Catheterization: The left carotid artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate. The right jugular vein is cannulated for intravenous administration of the test compounds.

-

Stabilization: A stabilization period is allowed after surgery for hemodynamic parameters to reach a steady state.

-

Drug Administration: The test compound or vehicle is administered intravenously at escalating doses.

-

Data Recording: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before, during, and after drug administration for a set period.

-

Data Analysis: The maximum changes in MAP and HR from baseline are calculated for each dose and compared to the vehicle control group.

Data Presentation: Hemodynamic Effects in Anesthetized Rats

| Compound (Dose) | Change in Mean Arterial Pressure (ΔMAP, mmHg) | Change in Heart Rate (ΔHR, beats/min) |

| Vehicle | -5 ± 2 | -8 ± 3 |

| (RS)-Compound A (1 mg/kg, i.v.) | -45 ± 5 | -60 ± 8 |

| (S)-Compound A (1 mg/kg, i.v.) | -52 ± 6 | -75 ± 7 |

| (R)-Compound A (1 mg/kg, i.v.) | -25 ± 4 | -30 ± 5 |

Note: Data are representative examples. The significant drop in both blood pressure and heart rate confirms the dual vasodilatory (α1-blockade) and cardiac-suppressive (β1-blockade) effects.

Conclusion

The 3-(1H-Indol-4-yloxy)-1,2-propanediol scaffold is a highly effective template for developing third-generation beta-blockers. The mechanism of action for its active derivatives is a sophisticated, dual antagonism of β1- and α1-adrenergic receptors. The β1-blockade reduces heart rate, cardiac contractility, and renin release, while the concurrent α1-blockade induces vasodilation by relaxing vascular smooth muscle. This combined action results in a potent and efficient reduction in blood pressure and cardiac workload. The elucidation of this mechanism is a testament to a systematic drug development process, progressing from chemical synthesis and in vitro target validation to functional confirmation in vivo. Future research in this area will likely focus on fine-tuning receptor selectivity, optimizing pharmacokinetic profiles, and exploring the therapeutic potential of specific enantiomers to develop safer and more effective treatments for cardiovascular diseases.

References

-

Cannon, J. G., Roufos, I., Ma, S. X., & Long, J. P. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. Pharmaceutical Research, 9(6), 735–738. [Link]

-

Kucińska, K., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 181-193. [Link]

-

Chemsrc. (n.d.). 4-Hydroxyindole. Chemsrc. [Link]

-

Aksenov, A. V., et al. (2020). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

-

Pascual, J., & Bello, E. (2020). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 73(6), 489-501. [Link]

-

Obniska, J., et al. (2011). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. ResearchGate. [Link]

-

Obniska, J., et al. (2010). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. [Link]

-

Wikipedia. (2024). Beta blocker. Wikipedia. [Link]

-

Gangjee, A., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(4), 1051-1064. [Link]

-

Wikipedia. (2024). Discovery and development of beta-blockers. Wikipedia. [Link]

-

Patel, H., & Al-Khafaji, A. (2023). Beta Blockers. StatPearls [Internet]. [Link]

-

PubChem. (n.d.). Propranolol. National Center for Biotechnology Information. [Link]

-

DailyMed. (2020). Propranolol Hydrochloride Tablets, USP. U.S. National Library of Medicine. [Link]

Sources

- 1. Beta blocker - Wikipedia [en.wikipedia.org]

- 2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Adrenolytic Potential of Indol-4-yloxy-propanediol Derivatives: A Technical Guide to Their Biological Activity

Abstract

The indol-4-yloxy-propanediol scaffold has emerged as a promising pharmacophore in cardiovascular drug discovery. Derivatives of this core structure have demonstrated significant biological activity, primarily as potent antagonists of α1- and β1-adrenergic receptors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of these compounds. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for their synthesis and biological evaluation, and elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardiovascular therapeutics.

Introduction: The Rationale for Targeting Adrenergic Receptors with Indole Derivatives

The sympathetic nervous system, through the action of catecholamines on adrenergic receptors, plays a pivotal role in regulating cardiovascular function. However, chronic overstimulation of these receptors is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, cardiac arrhythmias, and heart failure.[1] Consequently, adrenergic receptor antagonists, particularly β-blockers, are cornerstones of modern cardiovascular therapy.[2]

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with diverse pharmacological activities.[3] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for drug design. The fusion of the indole moiety with an aryloxypropanolamine side chain, a classic feature of many β-blockers, has given rise to the indol-4-yloxy-propanediol class of compounds. These derivatives have shown compelling α1- and β1-adrenolytic activities, suggesting a dual mechanism of action that could offer therapeutic advantages.[2][4] This guide will systematically dissect the biological landscape of these promising molecules.

Synthetic Pathways: Constructing the Indol-4-yloxy-propanediol Scaffold

The synthesis of indol-4-yloxy-propanediol derivatives is a multi-step process that allows for the introduction of diverse substituents to probe structure-activity relationships. The general synthetic scheme involves the initial preparation of a protected 4-hydroxyindole, followed by etherification with an epoxide-containing side chain and subsequent reaction with a desired amine.

General Synthesis Protocol

This protocol outlines a representative synthesis of a 1-(1H-indol-4-yloxy)-3-(substituted-amino)propan-2-ol derivative.

Step 1: Synthesis of 4-Benzyloxy-1H-indole

-

To a solution of 4-hydroxyindole in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Add benzyl bromide and a catalytic amount of potassium iodide (KI).

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-benzyloxy-1H-indole.

Step 2: Reaction with Epichlorohydrin

-

Dissolve 4-benzyloxy-1H-indole in a suitable solvent (e.g., dioxane) and add an aqueous solution of sodium hydroxide.

-

Add (±)-epichlorohydrin and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, 1-(4-(benzyloxy)-1H-indol-1-yl)-2,3-epoxypropane.

Step 3: Aminolysis of the Epoxide

-

Dissolve the crude epoxide in a suitable solvent (e.g., acetonitrile).

-

Add the desired primary or secondary amine (e.g., (2-methoxyphenoxy)ethylamine).

-

Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.

-

Cool the mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected indol-4-yloxy-propanediol derivative.

Step 4: Deprotection of the Benzyl Group

-

Dissolve the protected derivative in a suitable solvent (e.g., ethanol/acetic acid mixture).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the final product by crystallization or column chromatography.

Mechanism of Action: Dual Blockade of α1- and β1-Adrenergic Receptors

The primary biological activity of indol-4-yloxy-propanediol derivatives lies in their ability to antagonize both α1- and β1-adrenergic receptors.[2][4] This dual blockade translates into their observed antiarrhythmic and hypotensive effects.

Adrenergic Receptor Signaling Pathways

To comprehend the impact of these compounds, it is essential to understand the downstream signaling cascades initiated by α1- and β1-adrenergic receptor activation.

-

β1-Adrenergic Receptor Pathway: Located predominantly in the heart, β1-adrenergic receptors are Gs-protein coupled.[5] Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

-

α1-Adrenergic Receptor Pathway: These Gq-protein coupled receptors are found on vascular smooth muscle.[6] Agonist stimulation activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction, thereby increasing blood pressure.

The antagonistic action of indol-4-yloxy-propanediol derivatives on these receptors effectively blunts these signaling cascades, leading to a reduction in heart rate, contractility, and blood pressure.

Caption: Signaling pathways of β1- and α1-adrenergic receptors and their blockade by indol-4-yloxy-propanediol derivatives.

Biological Evaluation: Protocols for Assessing Adrenolytic Activity

A thorough biological evaluation is critical to characterize the potency and selectivity of newly synthesized indol-4-yloxy-propanediol derivatives. This involves both in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for α1- and β1-adrenergic receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the target receptor by the test compound.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α1, rat heart for β1).

-

Radioligands: [³H]-Prazosin (for α1), [¹²⁵I]-Iodocyanopindolol (for β1).

-

Non-specific binding control: Phentolamine (for α1), Propranolol (for β1).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates and glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

-

Incubation: To each well, add the membrane preparation, the appropriate radioligand at a concentration close to its Kd, and either buffer, non-specific antagonist, or the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Hypotensive and Antiarrhythmic Activity

Animal models are indispensable for evaluating the physiological effects of these compounds.

Objective: To determine the effect of the test compounds on blood pressure and on induced cardiac arrhythmias in an in vivo setting.

Animal Model: Normotensive Wistar rats are commonly used.

Hypotensive Activity Protocol:

-

Anesthetize the rats (e.g., with urethane).

-

Cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

-

Allow the animal to stabilize.

-

Administer the test compound intravenously and record the changes in systolic and diastolic blood pressure over time.

-

To confirm α1-adrenoceptor blockade, the pressor response to an α1-agonist like methoxamine can be measured before and after administration of the test compound.[8]

Antiarrhythmic Activity Protocol (Adrenaline-Induced Arrhythmia):

-

Anesthetize the rats and record a baseline electrocardiogram (ECG).

-

Administer the test compound intravenously.

-

After a set period (e.g., 15 minutes), induce arrhythmia by administering adrenaline.

-

Continuously record the ECG and analyze for the presence and duration of arrhythmias (e.g., extrasystoles, tachycardia).

-

Compare the arrhythmia score in the treated group to a control group that received only the vehicle.

Structure-Activity Relationships (SAR)

The biological activity of indol-4-yloxy-propanediol derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

| Structural Modification | Effect on Activity | Rationale |

| Substitution on the Indole Ring | Varies depending on the position and nature of the substituent. For example, methoxy groups at certain positions can modulate activity. | Can influence the electronic properties of the indole ring and its interaction with the receptor binding pocket. |

| Nature of the Amine Substituent | A branched alkyl group (e.g., isopropyl, tert-butyl) on the terminal nitrogen is generally favorable for β-blocking activity.[9] | This bulky group is thought to fit into a hydrophobic pocket of the β-adrenergic receptor, enhancing binding affinity. |

| Stereochemistry of the Propanediol Moiety | The (S)-enantiomer is typically the more active β-blocker. | The hydroxyl group and the amine in the (S)-configuration are spatially oriented for optimal interaction with key amino acid residues in the receptor binding site. |

| Length and Nature of the Linker | The oxypropanolamine linker is a critical pharmacophoric element for β-blockade. | Provides the correct spatial arrangement of the aromatic indole moiety and the amine substituent for effective receptor binding. |

Future Perspectives and Conclusion

Indol-4-yloxy-propanediol derivatives represent a promising class of compounds with dual α1- and β1-adrenolytic activity. Their demonstrated hypotensive and antiarrhythmic effects in preclinical models warrant further investigation. Future research should focus on optimizing the structure to enhance selectivity for desired receptor subtypes, thereby minimizing potential side effects. The exploration of their potential in other cardiovascular conditions, such as heart failure, could also be a fruitful avenue of research. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for advancing the development of this important class of cardiovascular drug candidates.

References

-

Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. (n.d.). Pharmacological Reviews. Retrieved from [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

-

Kula, A., et al. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Bioorganic & Medicinal Chemistry, 16(15), 7117-7128. [Link]

-

Piotrowska, A., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 211-223. [Link]

-

Pixorize. (2019, October 21). Alpha-1 Adrenergic Receptors [Video]. YouTube. [Link]

-

Grueter, B. A., et al. (2011). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. The Journal of Neuroscience, 31(34), 12260-12271. [Link]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

-

Myagmar, B. E., et al. (2017). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes... ResearchGate. Retrieved from [Link]

-

Vistain, L. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65345. [Link]

-

Kula, A., et al. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. Retrieved from [Link]

-

Shevelev, O. B., et al. (2023). A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations. International Journal of Molecular Sciences, 24(13), 10878. [Link]

-

Laruelle, M. (2000). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

-

Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2018). Beilstein Journal of Organic Chemistry, 14, 2568-2575. [Link]

-

Sapa, J., et al. (2021). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. Molecules, 26(16), 4995. [Link]

-

Structure-activity relationships in the adrenergic-blocking agents. (1967). Annals of the New York Academy of Sciences, 139(3), 549-1009. [Link]

-

Estévez-Hernández, O., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. [Link]

- Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. (2018). International Journal of Chemical Studies, 6(4), 183-186.

-

Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Imbs, J. L., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. The American Journal of Cardiology, 59(13), 2F-12F. [Link]

-

Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (2020). Molecules, 25(23), 5585. [Link]

-

Oliver, E., et al. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 72(10), 853-862. [Link]

Sources

- 1. Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Characterization of Pindolol Impurity D

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of Pindolol Impurity D, a critical related substance in the manufacturing and stability assessment of the beta-blocker Pindolol. As drug quality and patient safety are paramount, a thorough understanding of any impurity is not merely a regulatory requirement but a scientific necessity.[1][2] This document delineates the probable origins of Pindolol Impurity D, outlines a systematic and robust analytical workflow for its isolation and identification, and provides detailed, field-proven experimental protocols. The methodologies described herein are grounded in established regulatory principles, primarily the International Council for Harmonisation (ICH) Q3A/B guidelines, which mandate the identification and characterization of impurities exceeding specific thresholds.[1] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and assurance of Pindolol.

Introduction: The Imperative of Impurity Profiling

Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, widely prescribed for the management of hypertension.[3][4] Its chemical structure, 1-(1H-indol-4-yloxy)-3-(isopropylamino)-2-propanol, contains multiple functional groups susceptible to chemical transformation during synthesis and storage.[3] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by the ICH, have established a stringent framework for the control of impurities.[1] These guidelines set clear thresholds for reporting, identification, and toxicological qualification, compelling manufacturers to develop a deep understanding of their product's impurity profile.

This guide focuses specifically on Pindolol Impurity D , chemically identified as (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol .[2][5] Understanding the origin and structure of this impurity is fundamental to controlling its presence in the active pharmaceutical ingredient (API) and finished drug product.

Genesis of Pindolol Impurity D: A Tale of Two Pathways

The presence of Pindolol Impurity D can be logically attributed to two primary sources: as a process-related impurity stemming from the synthetic route, or as a degradation product formed during the product's shelf-life. A robust analytical investigation must consider both possibilities, as the control strategy will differ depending on the origin.

Process-Related Origin: The Synthetic Precursor

The most common synthetic pathways to Pindolol involve the reaction of 4-hydroxyindole with an epoxypropane derivative (e.g., epichlorohydrin), followed by the ring-opening of the resulting epoxide intermediate with isopropylamine. A variation of this synthesis utilizes (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol itself as a key precursor, which is then converted to Pindolol.[6]

-

Causality: If the final step—the reaction of the diol precursor with isopropylamine—is incomplete, or if the purification process is insufficient, unreacted (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol will persist as a process-related impurity in the final Pindolol drug substance.

Degradation Pathway: The Hydrolysis Product

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[7][8] These studies expose the API to stress conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[8] Pindolol, with its ether linkage and secondary amine, is susceptible to hydrolysis.

-

Causality: Under acidic or basic conditions, the C-N bond of the isopropylamino group in Pindolol can be cleaved. This hydrolytic cleavage results in the formation of the corresponding diol—Pindolol Impurity D. Therefore, this impurity is a highly probable degradation product that could form if the drug product is exposed to inappropriate pH conditions or moisture during its shelf life.

The logical workflow for investigating Pindolol Impurity D is therefore designed to first detect and quantify the impurity and then definitively confirm its structure, allowing for its classification as either a process or degradation impurity, or both.

Analytical Workflow for Identification and Characterization

A multi-step, orthogonal analytical approach is required for the unequivocal identification and characterization of an unknown impurity. This ensures a self-validating system where data from multiple techniques converge to confirm the structure.

Experimental Protocols

The following protocols are presented as a robust starting point for any laboratory tasked with this analysis. As a Senior Application Scientist, I stress that all methods must be fully validated according to ICH Q2(R1) guidelines for their intended use.

Forced Degradation Study

Objective: To intentionally degrade Pindolol to generate degradation products and confirm the stability-indicating nature of the analytical method.

Protocol:

-

Prepare stock solutions of Pindolol (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl. Keep the mixture at 80°C for 8 hours.[7] Neutralize a sample with 1 M NaOH before injection.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep the mixture at 80°C for 8 hours.[7] Neutralize a sample with 1 M HCl before injection.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture at 80°C for 8 hours.[7]

-

Thermal Degradation: Store the solid Pindolol powder in an oven at 105°C for 24 hours. Dissolve a sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of Pindolol to UV light (e.g., 254 nm) for 8 hours.[7]

-

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent Pindolol peak.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To separate Pindolol from Impurity D and other potential degradation products for quantification. This method is adapted from a validated, published procedure.[7]

Instrumentation & Conditions:

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV/PDA detector. |

| Column | Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm) or equivalent. |

| Mobile Phase A | 20 mM Sodium Dihydrogen Orthophosphate, pH adjusted to 4.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Gradient Program | Start with 30% B, ramp to 70% B over 10 minutes. Re-equilibrate at 30% B for 5 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | Ambient (e.g., 25°C). |

| Detection | UV at 205 nm.[7] |

| Injection Volume | 10 µL. |

Procedure:

-

Prepare the mobile phases and thoroughly degas them.

-

Prepare a reference standard of Pindolol Impurity D at a known concentration (e.g., 0.0015 mg/mL for a 0.1% level relative to a 1.5 mg/mL API solution).

-

Prepare the Pindolol test sample (bulk drug or formulation) at a suitable concentration (e.g., 1.5 mg/mL) in the mobile phase.

-

Inject the blank (mobile phase), the reference standard, and the test sample.

-

Identify the Pindolol and Impurity D peaks by their retention times.

-

Calculate the amount of Impurity D in the sample using the peak area response from the external reference standard.

Protocol 2: LC-MS/MS Identification

Objective: To obtain the accurate mass of Impurity D and study its fragmentation pattern to support structural confirmation.

Instrumentation & Conditions:

| Parameter | Specification |

| LC System | UPLC or HPLC system coupled to a mass spectrometer. |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). |

| Ionization Mode | Electrospray Ionization, Positive Mode (ESI+). |

| Chromatography | Use the same column and mobile phases as the HPLC-UV method, ensuring volatile buffers (e.g., ammonium formate instead of phosphate) are used if necessary for MS compatibility. |

| MS Scan Mode | Full Scan (e.g., m/z 50-500) to find the parent ion. |

| MS/MS Scan Mode | Product Ion Scan (or Tandem MS) on the parent ion of interest (m/z 208.0968 for [M+H]⁺). |

Procedure:

-

Inject the sample containing Impurity D (either from a forced degradation study or an isolated fraction).

-

Obtain the full scan mass spectrum. The protonated molecule [M+H]⁺ for Impurity D (C₁₁H₁₃NO₃) is expected at an accurate m/z of 208.0968.[9]

-

Perform a product ion scan on m/z 208.1. This will induce fragmentation and provide a unique mass spectral fingerprint.

-

Analyze the fragmentation pattern to propose a structure consistent with the observed losses.

Protocol 3: NMR Structural Elucidation

Objective: To provide unequivocal structural confirmation of Impurity D by establishing the exact connectivity of atoms through nuclear magnetic resonance spectroscopy.

Instrumentation & Conditions:

| Parameter | Specification |

| NMR Spectrometer | 400 MHz or higher field strength spectrometer. |

| Sample | ~5-10 mg of isolated Impurity D (via preparative HPLC) dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). |

| Experiments | ¹H NMR: Provides information on the number and environment of protons. |

| ¹³C NMR: Provides information on the carbon skeleton. | |

| 2D COSY: Shows proton-proton correlations (J-coupling). | |

| 2D HSQC: Shows direct one-bond proton-carbon correlations. |

Procedure:

-

Isolate a sufficient quantity of Impurity D using preparative HPLC.

-

Acquire ¹H, ¹³C, COSY, and HSQC spectra.

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

-

Confirm that the assigned structure matches (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol.

Characterization Data and Interpretation

The combination of chromatographic and spectroscopic data provides a robust, self-validating confirmation of the impurity's identity.

Chromatographic Profile

Using the stability-indicating HPLC method, Impurity D, being more polar than Pindolol due to the presence of two hydroxyl groups and the absence of the isopropyl group, is expected to elute earlier than the parent drug. The method must demonstrate baseline separation between Pindolol, Impurity D, and all other process and degradation-related impurities.

Mass Spectrometry Data

Expected High-Resolution Mass:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₄NO₃⁺ | 208.0968 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₃⁺ | 230.0788 |

Data derived from the molecular formula C₁₁H₁₃NO₃.[9]

Interpretation of Fragmentation: The fragmentation of the m/z 208 parent ion will be key. Expected fragmentation pathways include the loss of water (H₂O) from the diol side chain and cleavage of the ether bond, which would help to piece the structure together. The primary fragments observed in GC-MS analysis are at m/z 133 and 116, which can be rationalized as fragments of the indole-oxy portion of the molecule.[9]

NMR Spectral Data

The definitive proof of structure comes from NMR. The expected signals for (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol in a solvent like DMSO-d₆ would be:

-

Aromatic Protons: A set of signals between ~6.5 and 7.5 ppm corresponding to the protons on the indole ring.

-

Side-Chain Protons: Signals corresponding to the -O-CH₂-CH(OH)-CH₂(OH) moiety. These aliphatic protons would appear further upfield, typically between ~3.5 and 4.5 ppm.

-

Hydroxyl Protons: Two distinct -OH signals, which are typically broad and whose chemical shift is concentration-dependent.

-

Indole NH Proton: A signal further downfield, >10 ppm.

-

¹³C NMR: The spectrum available on PubChem for this compound shows characteristic peaks for the aromatic carbons of the indole ring and three distinct signals for the aliphatic carbons of the propanediol side chain.[9]

By using 2D NMR techniques like COSY and HSQC, the direct connections between protons and carbons can be established, leaving no ambiguity as to the structure of Impurity D.

Conclusion and Control Strategy

This guide has established that Pindolol Impurity D is (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol. Its origin can be traced to either an unreacted synthetic precursor or a product of hydrolytic degradation. The provided analytical workflow, incorporating forced degradation studies, a validated stability-indicating HPLC-UV method, high-resolution mass spectrometry, and multi-dimensional NMR, offers a scientifically sound and regulatory-compliant pathway for its identification and characterization.

Control Strategy Recommendations:

-

Process Control: If Impurity D is identified as a process-related impurity, the final synthetic step and subsequent purification stages must be optimized to ensure its removal to below the ICH identification threshold (typically <0.10%).

-

Degradation Control: If confirmed as a degradation product, particularly from hydrolysis, formulation and packaging studies should focus on controlling moisture content and ensuring the pH of the formulation remains in a stable range throughout its shelf life.

By implementing this systematic approach, drug developers and manufacturers can ensure a comprehensive understanding of their impurity profile, leading to a safer, more effective Pindolol product that meets global quality standards.

References

-

ICH Harmonised Tripartite Guideline. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]

-

Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(1). [Link]

-

Veeprho. (n.d.). Pindolol Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Pindolol Nitroso Impurity. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Myznikov, L. V., et al. (2012). Synthesis and crystal structure of (S)-pindolol. Russian Journal of General Chemistry, 82(8), 1333–1338.

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Pindolol EP Impurity D | CAS 61212-32-6. Retrieved from [Link]

- Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9).

-

de Mattos, M. C., et al. (n.d.). Chemoenzymatic synthesis of (S)-Pindolol using lipases. Universita degli Studi di Milano. Retrieved from [Link]

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

-

Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Retrieved from [Link]

- B-R. S, et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 366-373.

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Main fragmentation pathways for radiolysis products for PD. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of pindolol. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and crystal structure of (S)-pindolol. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Pindolol Nitroso Impurity | SynZeal [synzeal.com]

- 8. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(1H-indol-4-yloxy)propane-1,2-diol | C11H13NO3 | CID 583972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(1H-Indol-4-yloxy)-1,2-propanediol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-Indol-4-yloxy)-1,2-propanediol, a molecule of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical protocols for the spectroscopic characterization of this compound.

Introduction: Unveiling the Molecular Architecture

3-(1H-Indol-4-yloxy)-1,2-propanediol, with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol , is a heterocyclic compound featuring an indole core linked to a propanediol moiety via an ether linkage.[1] The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for the development of structure-activity relationships (SAR). Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and chemical environment. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(1H-Indol-4-yloxy)-1,2-propanediol, ¹H and ¹³C NMR are crucial for assigning the positions of all hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(1H-Indol-4-yloxy)-1,2-propanediol reveals a series of distinct signals corresponding to the protons in the indole ring and the propanediol side chain. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (indole NH) | ~8.1 | br s | - |

| H-2 (indole) | ~7.2 | t | ~1.0 |

| H-3 (indole) | ~6.5 | t | ~1.0 |

| H-5 (aromatic) | ~6.6 | d | ~7.5 |

| H-6 (aromatic) | ~7.0 | t | ~7.8 |

| H-7 (aromatic) | ~6.9 | d | ~8.0 |

| H-1' (propanediol) | ~4.0-4.2 | m | - |

| H-2' (propanediol) | ~3.8-4.0 | m | - |

| H-3' (propanediol) | ~3.6-3.8 | m | - |

| OH (propanediol) | variable | br s | - |

Causality of Experimental Choices: The choice of a deuterated solvent is critical in NMR. For 3-(1H-Indol-4-yloxy)-1,2-propanediol, a polar solvent like DMSO-d₆ or Methanol-d₄ would be suitable due to the presence of hydroxyl groups, ensuring good solubility.[2] The broad singlet for the N-H and O-H protons is due to chemical exchange with the solvent and with each other.